芬硫磷氧亚磺酰胺

描述

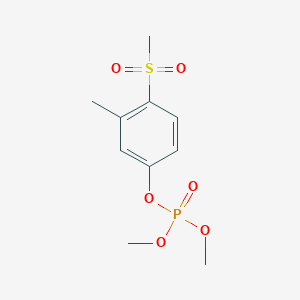

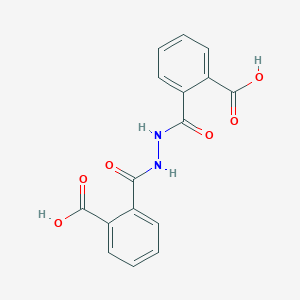

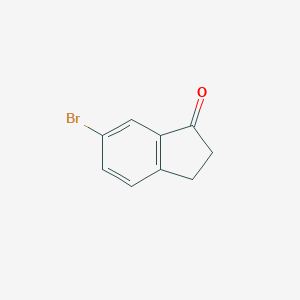

Fenthion oxon sulfone is a compound with the molecular formula C10H15O6PS . It is a derivative of the organophosphorus insecticide fenthion .

Synthesis Analysis

Fenthion is metabolized by plants, animals, and soil microorganisms to sulfone and sulfoxide by oxidation of thioether and is further metabolized by conversion of P=S to P=O (oxon) . A simultaneous analytical method for fenthion and its five metabolites, including fenthion oxon sulfone, was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .Molecular Structure Analysis

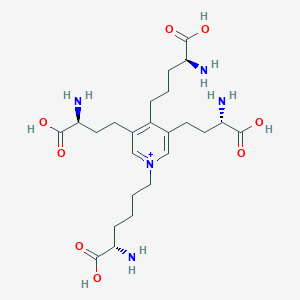

The IUPAC name of Fenthion oxon sulfone is dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate . The InChI is InChI=1S/C10H15O6PS/c1-8-7-9 (16-17 (11,14-2)15-3)5-6-10 (8)18 (4,12)13/h5-7H,1-4H3 . The Canonical SMILES is CC1=C (C=CC (=C1)OP (=O) (OC)OC)S (=O) (=O)C .Physical And Chemical Properties Analysis

Fenthion oxon sulfone has a molecular weight of 294.26 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 5 . The Exact Mass is 294.03269637 g/mol . The Topological Polar Surface Area is 87.3 Ų .科学研究应用

Pesticide and Insecticide Research

Fenthion oxon sulfone is part of the fenthion family, which includes several metabolites. As an insecticide, fenthion targets pests and diseases in agriculture, aiming for high-yield food production. Researchers study its effectiveness, toxicity, and environmental impact. Analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), help detect and quantify fenthion and its metabolites in crops .

Food Safety and Residue Analysis

Understanding pesticide residues in food is crucial for consumer safety. Fenthion oxon sulfone is analyzed alongside other metabolites (fenthion oxon, fenthion sulfoxide, etc.) in various crops (brown rice, chili pepper, orange, potato, soybean). Techniques like QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction coupled with mass spectrometry (LC-QqQ-MS, LC-QTOF-MS) allow precise quantification .

Environmental Monitoring

Researchers investigate the presence of fenthion oxon sulfone in water bodies, soil, and air. Monitoring its distribution and persistence helps assess environmental impact and develop mitigation strategies. Liquid chromatography-mass spectrometry (LC-MS) techniques aid in detecting trace levels .

安全和危害

作用机制

Target of Action

Fenthion Oxon Sulfone, also known as Fenthoxon Sulfone, is an organothiophosphate compound . The primary target of this compound, like most other organophosphates, is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, Fenthion Oxon Sulfone disrupts normal nerve function .

Mode of Action

The mode of action of Fenthion Oxon Sulfone involves the inhibition of the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine continues to transmit nerve signals, which can lead to overstimulation of muscles and glands controlled by the nervous system .

Biochemical Pathways

The biochemical pathways affected by Fenthion Oxon Sulfone primarily involve the nervous system. The inhibition of cholinesterase leads to an overstimulation of the nervous system due to the accumulation of acetylcholine . This overstimulation can affect various downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .

Pharmacokinetics

It is known that organophosphates like fenthion oxon sulfone can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, these compounds are distributed throughout the body and can cross the blood-brain barrier, affecting the central nervous system . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The result of Fenthion Oxon Sulfone’s action is the disruption of normal nerve function, leading to symptoms of overstimulation of the nervous system. These symptoms can include muscle twitching, weakness, and even paralysis in severe cases . Other effects can include excessive salivation, abdominal cramps, and in severe cases, respiratory failure .

Action Environment

The action of Fenthion Oxon Sulfone can be influenced by various environmental factors. For example, the presence of other chemicals can impact the effectiveness and toxicity of this compound . Additionally, temperature and pH can affect the stability of Fenthion Oxon Sulfone . It’s also important to note that this compound, like other organophosphates, is toxic to a wide range of organisms, including insects, birds, and mammals .

属性

IUPAC Name |

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTHWSUXEOILTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161482 | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenthion oxon sulfone | |

CAS RN |

14086-35-2 | |

| Record name | Fenoxon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14086-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014086352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonyl-3-methylphenyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are commonly employed for the detection and quantification of Fenthion Oxon Sulfone in food products?

A1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used technique for the simultaneous analysis of Fenthion and its metabolites, including Fenthion Oxon Sulfone, in various food matrices. [, ] This method offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds at trace levels. [, ]

Q2: Why is matrix-matched calibration important when analyzing Fenthion Oxon Sulfone residues in food samples?

A2: Significant signal suppression in detector responses has been observed when analyzing Fenthion Oxon Sulfone and related compounds in various food matrices. [] This suppression can lead to inaccurate quantification if not properly addressed. Matrix-matched calibration, where standards are prepared in the same matrix as the sample, helps compensate for these matrix effects and ensures accurate quantitative results. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)